Butylamine, N-benzylidene-

Description

The exact mass of the compound Butylamine, N-benzylidene- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Butylamine, N-benzylidene- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylamine, N-benzylidene- including the price, delivery time, and more detailed information at info@benchchem.com.

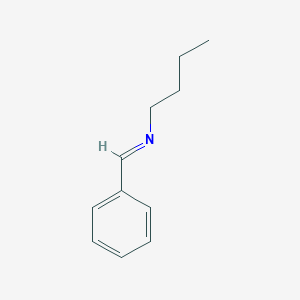

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-1-phenylmethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUISXJUXDNFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304443 | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1077-18-5 | |

| Record name | Butylbenzylideneamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butylamine, N-benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of Butylamine, N-benzylidene- from benzaldehyde and n-butylamine

An In-Depth Technical Guide to the Synthesis of N-Benzylidenebutylamine

Executive Summary

The synthesis of imines, or Schiff bases, represents a cornerstone transformation in organic chemistry, pivotal to the construction of a multitude of valuable chemical entities. This guide provides a comprehensive, technically-grounded exploration of the synthesis of N-benzylidenebutylamine via the condensation reaction between benzaldehyde and n-butylamine. We delve into the core reaction mechanism, present a detailed and validated experimental protocol, discuss critical process parameters, and outline essential safety considerations. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of this fundamental reaction, balancing efficiency with the principles of green chemistry.

Introduction: The Significance of the Imine Bond

Imines, characterized by the carbon-nitrogen double bond (C=N), are nitrogen analogs of aldehydes and ketones.[1] Their importance in synthetic chemistry is profound; they serve as key intermediates in the synthesis of nitrogen-containing heterocycles, alkaloids, and various pharmacologically active compounds.[2] The formation of N-benzylidenebutylamine is a classic example of this transformation, offering a clear and reproducible model for studying the condensation of an aromatic aldehyde with an aliphatic primary amine. Understanding the nuances of this reaction provides a robust foundation for tackling more complex synthetic challenges.

Reaction Mechanism: A Step-wise Deconstruction

The formation of an imine from an aldehyde and a primary amine is a reversible condensation reaction that proceeds in two main stages: nucleophilic addition to form a carbinolamine (or hemiaminal) intermediate, followed by dehydration to yield the imine.[1]

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of n-butylamine acting as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral carbinolamine intermediate. This step is often rapid and reversible.

-

Dehydration: Under neutral or slightly acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). The subsequent elimination of water, driven by the nitrogen lone pair, forms a C=N double bond, yielding the protonated imine (an iminium ion).

-

Deprotonation: A final deprotonation step gives the neutral N-benzylidenebutylamine product and regenerates the catalyst, if one was used.

The overall reaction equilibrium is driven to the product side by the removal of water, which is a critical consideration for achieving high yields.[1][3]

Caption: The two-stage mechanism of imine formation.

Validated Experimental Protocol

This protocol describes a reliable method for the synthesis of N-benzylidenebutylamine using a common laboratory solvent and a dehydrating agent to ensure a high conversion rate. This approach is adapted from established procedures for imine synthesis.[4][5]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Quantity | Equivalents |

| Benzaldehyde | 106.12 | 1.044 | 10.0 | 1.06 g (1.01 mL) | 1.0 |

| n-Butylamine | 73.14 | 0.74 | 11.0 | 0.80 g (1.09 mL) | 1.1 |

| Anhydrous MgSO₄ | 120.37 | - | - | ~2.0 g | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | 1.33 | - | 20 mL | - |

Step-by-Step Procedure

-

Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous magnesium sulfate (approx. 2.0 g) and dichloromethane (20 mL).

-

Reagent Addition: Add benzaldehyde (1.01 mL, 10.0 mmol) to the flask. Subsequently, add n-butylamine (1.09 mL, 11.0 mmol) dropwise while stirring. Causality Note: A slight excess of the more volatile amine is used to drive the reaction to completion and account for any potential loss upon handling.[4]

-

Reaction: Stopper the flask and stir the suspension vigorously at room temperature for 1 hour.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to the benzaldehyde starting material spot.

-

Work-up: Upon completion, remove the magnesium sulfate by vacuum filtration, washing the solid with a small amount of fresh dichloromethane (~5 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a yellow oil.

-

Purification (Optional): If high purity is required, the crude oil can be purified by vacuum distillation. The product of the reaction between tert-butylamine and benzaldehyde has a reported experimental boiling point of 102 °C at 20 mmHg.[4]

Caption: Step-by-step experimental workflow for synthesis.

Discussion of Alternative Methodologies

While the described protocol is robust, alternative methods offer advantages, particularly from a green chemistry perspective.

-

Solvent-Free (Neat) Synthesis: The reaction can be performed by simply stirring the aldehyde and amine together at room temperature, often in the presence of a heterogeneous catalyst like Amberlyst® 15.[2] This method eliminates the need for solvents, simplifying the work-up to catalyst filtration and removal of any excess volatile amine under vacuum. Yields for similar reactions under these conditions are reported to be excellent, often reaching 99%.[2]

-

Azeotropic Water Removal: For less reactive substrates or scaled-up syntheses, a Dean-Stark apparatus can be employed with a water-immiscible solvent like toluene.[5] The reaction mixture is heated to reflux, and the water-toluene azeotrope is collected, physically removing the water byproduct and driving the equilibrium forward.

Safety and Handling

Professional laboratory safety standards must be strictly adhered to during this synthesis. The primary reagents possess significant hazards that require careful management.

-

Benzaldehyde: Combustible liquid.[6] Harmful if swallowed or inhaled, and causes skin and eye irritation.[7][8] It is also light and air sensitive and should be stored under nitrogen.[7]

-

n-Butylamine: Flammable liquid and vapor. It is corrosive and can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.

-

Dichloromethane: Suspected of causing cancer.

Core Safety Directives:

-

Ventilation: All manipulations must be performed in a properly functioning chemical fume hood.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), safety goggles or a face shield, and a lab coat at all times.[6][7]

-

Ignition Sources: Keep all reagents, especially n-butylamine and dichloromethane, away from open flames, hot surfaces, and other sources of ignition.[9][10]

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with copious amounts of water for at least 15 minutes.[6]

Conclusion

The synthesis of N-benzylidenebutylamine is a highly efficient and illustrative example of imine formation. The reaction is characterized by its simplicity, high yields, and adaptability to various conditions, including environmentally benign solvent-free protocols. By understanding the underlying mechanism and paying close attention to the role of water removal, researchers can reliably employ this reaction as a fundamental tool in the synthesis of more complex nitrogen-containing molecules for pharmaceutical and materials science applications.

References

-

Title: Facile imine synthesis under green conditions using Amberlyst® 15 Source: PeerJ URL: [Link]

-

Title: Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles Source: Journal of Chemical Education URL: [Link]

-

Title: BENZALDEHYDE MATERIAL SAFETY DATA SHEET Source: Techno PharmChem URL: [Link]

-

Title: Imine formation-Typical procedures Source: OperaChem URL: [Link]

- Title: Preparation of N-benzylamines - US6476268B1 Source: Google Patents URL

-

Title: synthesis of an imine or Schiff base - laboratory experiment Source: YouTube (ChemHelp ASAP) URL: [Link]

-

Title: Imines – Properties, Formation, Reactions, and Mechanisms Source: Master Organic Chemistry URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. peerj.com [peerj.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Imine formation-Typical procedures - operachem [operachem.com]

- 6. fishersci.be [fishersci.be]

- 7. gustavus.edu [gustavus.edu]

- 8. technopharmchem.com [technopharmchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

mechanism of N-benzylidenebutylamine Schiff base formation

An In-Depth Technical Guide to the Mechanism of N-benzylidenebutylamine Schiff Base Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the formation mechanism of N-benzylidenebutylamine, a representative Schiff base. The synthesis of imines is a cornerstone of modern organic and medicinal chemistry, finding applications from catalysis to the development of novel therapeutic agents.[1][2] This document delves into the nuanced mechanistic steps, explores the critical role of reaction conditions, and provides validated experimental protocols for synthesis and characterization. Our focus is to bridge theoretical understanding with practical application, offering insights grounded in established principles of physical organic chemistry.

Introduction: The Significance of the Imine Bond

Schiff bases, characterized by the azomethine or imine functional group (C=N), are pivotal intermediates and products in a vast array of chemical transformations.[1][3] Their utility spans from serving as versatile ligands in coordination chemistry and catalysis to their role as key enzymatic intermediates in biochemical pathways.[4][5] N-benzylidenebutylamine, formed from the condensation of benzaldehyde and n-butylamine, serves as an excellent model system for understanding the fundamental principles governing imine formation. This guide will dissect its formation, providing a robust framework for professionals in drug development and chemical research.

The Core Mechanism: A Stepwise Dissection

The formation of N-benzylidenebutylamine is a reversible, acid-catalyzed reaction that proceeds in two principal stages: the formation of a carbinolamine intermediate and its subsequent dehydration to the imine.[6][7][8]

Stage 1: Nucleophilic Addition and Carbinolamine Formation

The reaction initiates with the nucleophilic attack of the primary amine (n-butylamine) on the electrophilic carbonyl carbon of benzaldehyde.[6][9] The lone pair of electrons on the nitrogen atom of the amine is the driving force for this initial addition. This step results in the formation of a tetrahedral, zwitterionic intermediate which rapidly undergoes a proton transfer to yield a neutral amino alcohol, known as a carbinolamine or hemiaminal.[6][7][10]

Stage 2: Acid-Catalyzed Dehydration

The carbinolamine intermediate is generally unstable and must be dehydrated to form the final imine product.[3] This dehydration is the rate-determining step under neutral or alkaline conditions and is significantly accelerated by acid catalysis.[1][11][12]

The mechanism proceeds as follows:

-

Protonation of the Hydroxyl Group: An acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a much better leaving group (water).[6][8]

-

Elimination of Water: The lone pair of the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a resonance-stabilized iminium ion.[6][7]

-

Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, yielding the neutral N-benzylidenebutylamine and regenerating the acid catalyst.[6]

Reaction Kinetics and the Influence of pH

The rate of Schiff base formation is exquisitely sensitive to the pH of the reaction medium.[8] A maximal reaction rate is typically observed at a weakly acidic pH, generally between 4 and 5.[6][10]

-

At Low pH (Highly Acidic): If the medium is too acidic, the starting amine becomes protonated (R-NH3+). This protonated form is no longer nucleophilic, and the initial nucleophilic attack on the carbonyl carbon is inhibited, thus slowing the overall reaction.[6][11][12]

-

At High pH (Neutral to Alkaline): In neutral or basic conditions, the concentration of the acid catalyst required to protonate the hydroxyl group of the carbinolamine is low. This makes the dehydration of the carbinolamine the slow, rate-determining step.[11][12]

Therefore, the choice of pH is a critical experimental parameter that must be optimized to balance the need for a nucleophilic amine and an efficient dehydration step.

| pH Condition | Effect on Reactants | Rate-Determining Step | Overall Reaction Rate |

| Strongly Acidic (pH < 4) | n-Butylamine is protonated (non-nucleophilic) | Nucleophilic Addition | Slow |

| Weakly Acidic (pH 4-6) | Optimal balance of free amine and acid catalyst | Neither step is severely limited | Fast (Optimal) |

| Neutral/Alkaline (pH > 7) | Low concentration of H+ for catalysis | Dehydration of Carbinolamine | Slow |

Experimental Protocols

The following protocols provide a framework for the synthesis and characterization of N-benzylidenebutylamine.

Synthesis of N-benzylidenebutylamine

This procedure is designed for a high-yield synthesis with straightforward purification. The removal of water is key to driving the equilibrium towards the product.[13]

Materials:

-

Benzaldehyde

-

n-Butylamine

-

Methanol or Ethanol (as solvent)

-

Anhydrous Magnesium Sulfate (or other suitable drying agent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add benzaldehyde (1 equivalent) dissolved in methanol.

-

With stirring, add n-butylamine (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, add anhydrous magnesium sulfate to the reaction mixture to sequester the water formed.

-

Stir the mixture at room temperature for 1-2 hours. Reaction completion can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude N-benzylidenebutylamine, which can be further purified by distillation if necessary.

Spectroscopic Characterization

Confirmation of the product structure is achieved through standard spectroscopic techniques.

Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the appearance of a strong absorption band corresponding to the C=N (imine) stretch, typically found in the region of 1625-1650 cm⁻¹ .[14][15] Concurrently, the disappearance of the C=O stretch from benzaldehyde (around 1700 cm⁻¹) and the N-H bending vibrations from n-butylamine (around 1600 cm⁻¹ and 3300-3400 cm⁻¹) confirms the formation of the Schiff base.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A characteristic singlet for the azomethine proton (-CH=N-) will appear significantly downfield, typically in the range of 8.0-8.5 ppm . The aromatic protons of the benzylidene group will be observed in their usual region (7.2-7.8 ppm), and the aliphatic protons of the butyl group will appear upfield.

-

¹³C NMR: The carbon of the azomethine group (C=N) will exhibit a characteristic signal in the range of 160-170 ppm .

Thermodynamic Considerations

The formation of a Schiff base is a reversible equilibrium process.[16] The overall reaction involves the conversion of two smaller molecules into one larger molecule and a molecule of water. While the formation of the C=N double bond is enthalpically favorable, the reaction can be entropically disfavored.[17] To achieve high yields, the equilibrium must be shifted towards the product side. This is practically achieved by removing water from the reaction mixture, either by azeotropic distillation or by using a dehydrating agent, as described in the experimental protocol.[13]

Conclusion

The formation of N-benzylidenebutylamine exemplifies the classic mechanism of Schiff base synthesis. A thorough understanding of the two-stage process—nucleophilic addition to form a carbinolamine followed by acid-catalyzed dehydration—is essential for optimizing reaction conditions. The critical dependence on pH highlights the delicate balance required for efficient imine synthesis. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and professionals working with this important class of compounds, enabling rational design and execution of synthetic strategies in drug development and beyond.

References

- Shariff, S. N., Saravu, S., & Ramakrishna, D. (2023). Schiff Base Complexes for Catalytic Application. In Schiff Base in Organic, Inorganic and Physical Chemistry. IntechOpen.

-

What is the best pH for the preparation of a Schiff base from guanine and salicylaldehyde? (2024). Retrieved from [Link]

-

OpenStax. (2023). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. In Organic Chemistry. Retrieved from [Link]

-

REVIEW ON SCHIFF BASES - World Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

-

Ashenhurst, J. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. In Master Organic Chemistry. Retrieved from [Link]

-

Schiff base formation, general acid-base catalysis. (n.d.). In ResearchGate. Retrieved from [Link]

-

LibreTexts. (2021). 9.13: Nucleophilic Addition of Amines- Imine and Enamine Formation. In Chemistry LibreTexts. Retrieved from [Link]

-

Kinetics and thermodynamics of imine 3 synthesis in the presence of different concentrations of SDS. (n.d.). In ResearchGate. Retrieved from [Link]

-

JoVE. (2025). Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism. Retrieved from [Link]

-

(PDF) Schiff Base Complexes for Catalytic Application - ResearchGate. (n.d.). Retrieved from [Link]

- Di Bernardo, P., Zanonato, P. L., Tamburini, S., Tomasin, P., & Vigato, P. A. (2004). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative. Dalton Transactions, (12), 1822-1829.

-

Optimum pH range for formation of Schiff bases - Chemistry Stack Exchange. (2018). Retrieved from [Link]

-

Reaction and activation thermodynamic properties for imine mechanism a. (n.d.). In ResearchGate. Retrieved from [Link]

- Dyguda, I., et al. (2022).

-

Schiff base - Wikipedia. (n.d.). Retrieved from [Link]

-

Formation of imines and enamines (video) - Khan Academy. (n.d.). Retrieved from [Link]

-

In imine formation reactions, why do aldehyde reagents form the more thermodynamic imine product while ketone reagents form the more kinetic imine? : r/OrganicChemistry - Reddit. (2020). Retrieved from [Link]

- Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule. (2020). Journal of the American Chemical Society, 142(25), 11082–11091.

-

Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). In Master Organic Chemistry. Retrieved from [Link]

- Boukoussa, B., et al. (2023). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde. Membranes, 13(2), 233.

-

“SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS” - IOSR Journal. (n.d.). Retrieved from [Link]

-

How can I calculate rate of reaction for a Schiff base reaction (Aniline + acetone)? (2015). In ResearchGate. Retrieved from [Link]

-

CHEM 407 - Carbohydrate Chemistry - Schiff Base Formation - YouTube. (2017). Retrieved from [Link]

- US6476268B1 - Preparation of N-benzylamines - Google Patents. (n.d.).

-

Rate-determining step - Wikipedia. (n.d.). Retrieved from [Link]

-

LibreTexts. (2023). 3.2.3: Rate Determining Step. In Chemistry LibreTexts. Retrieved from [Link]

- EP1247799A2 - Process for the preparation of N-benzylamines - Google Patents. (n.d.).

- Silva, P. J. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ Preprints, 7, e27710v1.

-

(PDF) New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents - ResearchGate. (2019). Retrieved from [Link]

- RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents. (n.d.).

-

Formation of N-benzylideneanilines by IR irradiation. (n.d.). In ResearchGate. Retrieved from [Link]

-

A comparative DFT study of the Schiff base formation from acetaldehyde and butylamine, glycine and phosphatidylethanolamine - ResearchGate. (2012). Retrieved from [Link]

-

What is Schiff base|How to do Reaction mechanism of Benzylideneaniline - YouTube. (2020). Retrieved from [Link]

- Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019).

-

Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach - ResearchGate. (2015). Retrieved from [Link]

- Bilia, A. R. (2014). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases.

-

Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel | Okuo | Chemistry and Materials Research - IISTE.org. (2019). Retrieved from [Link]

-

(A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. TABLE 2. Reaction of Aliphatic Amines (2b-d) with DBnC (1) in the Presence of Bu4PBr (3b) a - ResearchGate. (n.d.). Retrieved from [Link]

- Binev, I. G., et al. (1997). IR spectra and structure of benzylidenemalononitrile and its cyanide, methoxide and heptylamine adducts: experimental and ab initio studies. Journal of Molecular Structure, 435(3), 235-245.

-

N-ethylbenzylamine - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

Sources

- 1. wjpsonline.com [wjpsonline.com]

- 2. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Schiff base - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Video: Aldehydes and Ketones with Amines: Imine Formation Mechanism [jove.com]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. mdpi.com [mdpi.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. iiste.org [iiste.org]

- 16. Kinetic and Thermodynamic Modulation of Dynamic Imine Libraries Driven by the Hexameric Resorcinarene Capsule - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

1H NMR and 13C NMR spectral data of N-benzylidenebutylamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-benzylidenebutylamine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-benzylidenebutylamine, an imine of significant interest in synthetic chemistry. Authored for researchers, scientists, and professionals in drug development, this document delves into the principles of NMR spectroscopy as applied to imine structures, details the experimental protocols for data acquisition, and offers a meticulous interpretation of the spectral data. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a deep, authoritative understanding of how NMR spectroscopy serves as a powerful tool for the structural elucidation and purity assessment of N-benzylidenebutylamine.

Core Principles: Characterizing Imines with NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] For N-benzylidenebutylamine, which features a characteristic imine (C=N) bond, both ¹H and ¹³C NMR provide critical information about its distinct chemical environments.

-

¹H NMR Spectroscopy gives insights into the number of different types of protons, their electronic environment, and the connectivity between adjacent protons. Key parameters are:

-

Chemical Shift (δ): The position of a signal, measured in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups (like the C=N bond) "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): This describes the splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the influence of neighboring protons, governed by the n+1 rule.

-

Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle and connectivity of the coupled protons.

-

-

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure typically gives a distinct signal, with its chemical shift indicating its hybridization and electronic environment. The imine carbon (C=N) has a characteristic downfield shift due to its sp² hybridization and the electronegativity of the nitrogen atom.

The unique electronic nature of the imine functional group significantly influences the chemical shifts of adjacent protons and carbons, making NMR a definitive tool for its identification.[2]

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires meticulous sample preparation and a standardized acquisition procedure.

Sample Preparation

The objective is to prepare a homogeneous solution of the analyte in a suitable deuterated solvent.[3]

-

Analyte Weighing: Accurately weigh 10-20 mg of purified N-benzylidenebutylamine for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[3]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for N-benzylidenebutylamine due to its ability to dissolve a wide range of organic compounds and its relative chemical inertness.[4] The use of deuterated solvents is crucial to avoid large, interfering signals from the solvent's own protons, which would otherwise dominate the spectrum.[1][5] Deuterium resonates at a completely different frequency and provides a "lock" signal for the spectrometer to stabilize the magnetic field.[5][6]

-

Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The final solution height should be approximately 4-5 cm.[3]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints. Cap the tube securely to prevent solvent evaporation.[3]

Spectrometer Setup and Data Acquisition

The following steps outline a general procedure on a modern Fourier Transform NMR spectrometer (e.g., 400 or 500 MHz).

-

Sample Insertion: Place the NMR tube into a spinner turbine, adjust its depth using a gauge, and insert it into the spectrometer's magnet.

-

Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the CDCl₃ to maintain a constant magnetic field.[6] The magnetic field homogeneity is then optimized through a process called "shimming," which sharpens the NMR signals.[3]

-

Tuning and Matching: The probe is tuned to the specific frequency of the nucleus being observed (¹H or ¹³C) to maximize signal detection sensitivity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

A standard 90° pulse is used to excite the nuclei.

-

Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

A proton-decoupled experiment is typically run to simplify the spectrum, resulting in each unique carbon appearing as a singlet.

-

A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform. This involves phase correction, baseline correction, and referencing the chemical shifts. The residual non-deuterated chloroform peak in CDCl₃ at 7.26 ppm is commonly used as a reference for ¹H spectra.[4]

Caption: Experimental workflow for NMR analysis.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of N-benzylidenebutylamine provides a detailed map of the proton environments. The data presented below is referenced from the Spectral Database for Organic Compounds (SDBS).

Table 1: ¹H NMR Spectral Data for N-benzylidenebutylamine in CDCl₃

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 8.32 | Singlet | 1H | Imine H (N=CH) |

| b | 7.78 - 7.74 | Multiplet | 2H | Aromatic H (ortho) |

| c | 7.44 - 7.38 | Multiplet | 3H | Aromatic H (meta, para) |

| d | 3.59 | Triplet | 2H | N-CH₂- |

| e | 1.74 - 1.64 | Multiplet (Quintet) | 2H | -CH₂-CH₂-CH₃ |

| f | 1.46 - 1.34 | Multiplet (Sextet) | 2H | -CH₂-CH₃ |

| g | 0.94 | Triplet | 3H | -CH₃ |

Detailed Interpretation

-

Imine Proton (a): The singlet at 8.32 ppm is highly characteristic of the iminic proton (-N=CH-). Its significant downfield shift is due to the deshielding effect of the C=N double bond and the aromatic ring. It appears as a singlet because it has no adjacent protons.

-

Aromatic Protons (b, c): The signals for the five protons of the benzylidene group appear in the aromatic region. The two ortho protons (b ) are the most deshielded (7.76 ppm) due to their proximity to the electron-withdrawing imine group. The three meta and para protons (c ) appear slightly upfield (7.41 ppm).

-

N-Methylene Protons (d): The triplet at 3.59 ppm corresponds to the two protons on the carbon directly attached to the nitrogen. They are deshielded by the electronegative nitrogen atom. The signal is a triplet because it is coupled to the two adjacent protons of the neighboring methylene group (n=2, so 2+1=3 peaks).

-

Butyl Chain Protons (e, f, g): The remaining protons of the n-butyl group appear in the aliphatic region (0.9-1.8 ppm).

-

The multiplet (quintet) at 1.69 ppm (e) is assigned to the second methylene group in the chain.

-

The multiplet (sextet) at 1.40 ppm (f) corresponds to the third methylene group.

-

The triplet at 0.94 ppm (g) is the terminal methyl group, the most upfield signal as it is furthest from the electron-withdrawing imine functionality.

-

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for N-benzylidenebutylamine in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 162.3 | Imine Carbon (C=N) |

| 136.2 | Aromatic C (quaternary, C1) |

| 130.5 | Aromatic CH (para) |

| 128.6 | Aromatic CH (ortho or meta) |

| 128.1 | Aromatic CH (ortho or meta) |

| 62.1 | N-CH₂- |

| 33.2 | -CH₂-CH₂-CH₃ |

| 20.6 | -CH₂-CH₃ |

| 14.0 | -CH₃ |

Detailed Interpretation

-

Imine Carbon: The signal at 162.3 ppm is characteristic of the sp²-hybridized carbon of the imine group. This significant downfield shift is a key identifier for this functional group.

-

Aromatic Carbons: The six carbons of the aromatic ring appear between 128.1 and 136.2 ppm . The quaternary carbon (attached to the imine group) is found at 136.2 ppm, while the protonated carbons appear in the range of 128-131 ppm.

-

Aliphatic Carbons: The four carbons of the butyl chain are clearly resolved. The carbon directly attached to the nitrogen (N-C H₂) appears at 62.1 ppm , shifted downfield by the electronegative nitrogen. The remaining methylene carbons appear at 33.2 ppm and 20.6 ppm , with the terminal methyl carbon appearing at 14.0 ppm , the most upfield signal in the spectrum.

Structural Verification and Data Correlation

The combined ¹H and ¹³C NMR data provide unambiguous confirmation of the N-benzylidenebutylamine structure. The workflow below illustrates how different pieces of spectral information are synthesized to validate the molecular structure.

Caption: Correlation of NMR data for structural verification.

Conclusion

The ¹H and ¹³C NMR spectra of N-benzylidenebutylamine offer a complete and detailed picture of its molecular structure. The characteristic chemical shifts of the imine proton (δ 8.32 ppm) and carbon (δ 162.3 ppm) serve as definitive markers for the C=N functional group. Furthermore, the multiplicities, integration values, and chemical shifts of the aromatic and aliphatic moieties align perfectly with the expected structure. This guide demonstrates the power of a rigorous, protocol-driven approach to NMR spectroscopy, providing researchers with the foundational knowledge to confidently acquire, interpret, and validate the spectral data for N-benzylidenebutylamine and related compounds.

References

-

TutorChase. (n.d.). Why is deuterated solvent used in NMR analysis? Retrieved from [Link]

-

ResearchGate. (2014). Why it is necessary to used deuterated solvents for NMR experiments? Retrieved from [Link]

-

UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Sakthinathan, S. P., et al. (2020). Spectral Correlations and Antimicrobial Activities of Some (E)-N-Benzylidenepyridin-2-Amines. ResearchGate. Retrieved from [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. researchgate.net [researchgate.net]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. myuchem.com [myuchem.com]

An In-Depth Technical Guide to the FT-IR Spectroscopic Analysis of the N-benzylidenebutylamine C=N Bond

Abstract

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of the imine (C=N) functional group in N-benzylidenebutylamine, a representative Schiff base. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the theoretical underpinnings, practical experimental considerations, and nuanced data interpretation required for a robust analysis. We will explore the causality behind experimental choices, from sample preparation to spectral acquisition, and detail a self-validating protocol for achieving high-quality, reproducible data. This guide is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of the Imine Bond and the Role of FT-IR Spectroscopy

The imine or Schiff base linkage (-C=N-) is a cornerstone of synthetic and biological chemistry. Its presence is critical in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, and it plays a vital role in numerous biological mechanisms. The electronic and structural characteristics of the C=N bond are directly linked to the reactivity and function of the molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] By measuring the absorption of infrared radiation at specific frequencies, FT-IR spectroscopy provides a molecular "fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[1][2] The stretching vibration of the C=N bond gives rise to a characteristic absorption band in the mid-infrared region, making FT-IR an indispensable tool for its characterization.[3] This guide will focus on the precise and accurate analysis of this key vibrational feature in N-benzylidenebutylamine.

Theoretical Foundations: Understanding the C=N Stretching Vibration

The position, intensity, and shape of the C=N stretching band in an FT-IR spectrum are dictated by several factors intrinsic to the molecule's structure and its immediate environment.

The Harmonic Oscillator Model and Vibrational Frequency

At a fundamental level, the stretching of a covalent bond can be likened to the vibration of a simple harmonic oscillator. The frequency of this vibration is described by Hooke's Law, where the vibrational frequency (ν) is proportional to the square root of the force constant (k) of the bond divided by the reduced mass (μ) of the atoms involved.[3]

A C=N double bond is significantly stronger and stiffer (higher force constant) than a C-N single bond, and weaker than a C≡N triple bond. This directly translates to their respective stretching frequencies in the IR spectrum.[3]

| Bond Type | Typical Stretching Frequency (cm⁻¹) |

| C-N | 1000 - 1350 |

| C=N | 1640 - 1690 |

| C≡N | 2220 - 2260 |

Table 1: Comparison of Carbon-Nitrogen Bond Stretching Frequencies.[3]

Factors Influencing the C=N Stretching Frequency in N-benzylidenebutylamine

The precise wavenumber of the C=N stretch in N-benzylidenebutylamine is influenced by a subtle interplay of electronic and structural effects:

-

Conjugation: The phenyl group attached to the carbon of the imine bond in N-benzylidenebutylamine allows for conjugation. This delocalization of π-electrons slightly reduces the double bond character of the C=N bond, lowering its force constant and thus shifting the stretching frequency to a lower wavenumber (a "red shift") compared to non-conjugated imines.[4]

-

Substitution on the Nitrogen Atom: The butyl group on the nitrogen atom is an electron-donating alkyl group. This can subtly influence the electronic environment of the imine bond.

-

Protonation: While not applicable to the neat compound, if the analysis were to be conducted in an acidic medium, protonation of the imine nitrogen would significantly alter the bond character. Protonation generally leads to an increase in the C=N stretching frequency.[5][6][7]

-

Hydrogen Bonding: In the presence of protic solvents or impurities, hydrogen bonding to the imine nitrogen can influence the C=N stretching frequency, typically causing a shift to lower wavenumbers.

Experimental Protocol: A Self-Validating Workflow for High-Fidelity Spectra

The acquisition of a high-quality FT-IR spectrum is paramount for accurate analysis. The following protocol outlines a robust methodology for the analysis of liquid N-benzylidenebutylamine.

Choice of Sampling Technique: Attenuated Total Reflectance (ATR)

For liquid samples like N-benzylidenebutylamine, Attenuated Total Reflectance (ATR) FT-IR spectroscopy is the preferred method due to its simplicity, speed, and minimal sample preparation requirements.[8][9][10] ATR operates on the principle of total internal reflection of an infrared beam within a crystal of high refractive index (e.g., diamond or zinc selenide).[10][11] An evanescent wave penetrates a small distance into the sample placed in direct contact with the crystal, and the sample absorbs energy at its characteristic vibrational frequencies.[9][10]

Causality behind choosing ATR:

-

Minimal Sample Preparation: Unlike transmission methods that require disassembly of liquid cells, ATR simply involves placing a drop of the liquid on the crystal.[8][10][12]

-

Reproducibility: The path length of the measurement is constant and determined by the properties of the ATR crystal and the evanescent wave, leading to highly reproducible spectra.

-

Ease of Cleaning: The ATR crystal can be easily cleaned with a suitable solvent, preventing cross-contamination between samples.[10]

Caption: Experimental workflow for ATR-FT-IR analysis.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

-

Confirm the desiccator within the instrument is active to minimize water vapor interference.

-

-

ATR Crystal Cleaning and Background Acquisition:

-

Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with a volatile solvent such as isopropanol or ethanol. Ensure the solvent completely evaporates.

-

Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂ and H₂O vapor) and the instrument's optical bench, which will then be ratioed out from the sample spectrum.

-

-

Sample Application:

-

Spectral Acquisition:

-

Parameters:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (A good starting point for routine analysis)

-

Number of Scans: 16-32 (Co-adding multiple scans improves the signal-to-noise ratio)

-

-

Initiate the sample scan.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

-

Apply an ATR correction if comparing the spectrum to a library of transmission spectra. This correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.[8]

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

-

Post-Measurement Cleanup:

-

Carefully clean the N-benzylidenebutylamine from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Spectral Interpretation and Data Analysis

The FT-IR spectrum of N-benzylidenebutylamine will exhibit several characteristic bands. The primary focus is the C=N stretch, but analysis of other regions validates the compound's structure.

Caption: Logical relationship in spectral data analysis.

Identification of the C=N Stretching Band

-

Expected Position: For N-benzylidenebutylamine, the C=N stretching vibration is expected to appear as a medium to strong intensity band in the region of 1640-1650 cm⁻¹ . The conjugation with the phenyl ring shifts it to a slightly lower frequency than non-conjugated imines (which appear closer to 1690 cm⁻¹).[3] In some Schiff bases, this band has been observed at slightly lower wavenumbers, around 1620-1630 cm⁻¹.[14][15][16]

-

Intensity: The C=N stretch is typically of medium to strong intensity due to the change in dipole moment during the vibration.

Corroborative Peak Assignments

A self-validating analysis involves confirming the presence of other expected functional groups.

| Wavenumber Range (cm⁻¹) | Assignment | Expected Appearance in N-benzylidenebutylamine |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to medium sharp peaks.[17] |

| 2960 - 2850 | Aliphatic C-H Stretch | Strong, sharp peaks from the butyl group.[17] |

| ~1645 | C=N Stretch (Imine) | Medium to strong, sharp peak. (Primary band of interest) |

| 1600, 1580, 1500, 1450 | Aromatic C=C Ring Stretch | Multiple sharp peaks of varying intensity.[17] |

| 1465 | CH₂ Bending (Scissoring) | Medium intensity peak from the butyl group. |

| 1380 | CH₃ Bending (Symmetrical) | Medium intensity peak from the terminal methyl of the butyl group. |

| 1250 - 1000 | C-N Stretch | Medium intensity peak.[3] |

| 900 - 675 | Aromatic C-H Out-of-Plane Bending | Strong peaks indicative of monosubstitution on the benzene ring.[17] |

Table 2: Expected FT-IR Absorption Bands for N-benzylidenebutylamine.

Potential Pitfalls and Troubleshooting

-

Broad O-H Band (~3200-3600 cm⁻¹): The presence of a broad absorption band in this region indicates water contamination or hydrolysis of the imine back to benzaldehyde and butylamine. The protocol must be conducted in a dry environment.

-

Carbonyl Peak (~1700 cm⁻¹): A sharp, strong peak around 1700 cm⁻¹ is indicative of benzaldehyde impurity, suggesting an incomplete reaction or sample degradation.[1]

-

N-H Bending Peaks (~1650-1550 cm⁻¹): The presence of N-H bands could indicate the presence of the starting material, butylamine, as an impurity.[3]

Conclusion

The FT-IR spectroscopic analysis of the C=N bond in N-benzylidenebutylamine is a precise and informative technique. By employing ATR-FT-IR spectroscopy with a meticulous and self-validating protocol, researchers can obtain high-quality, reproducible spectra. The characteristic C=N stretching frequency, typically observed around 1640-1650 cm⁻¹, serves as a definitive marker for the imine functionality. A comprehensive analysis, however, relies on the corroborative identification of other key vibrational modes and an awareness of potential impurities that can confound the spectrum. This guide provides the foundational knowledge and practical steps necessary for drug development professionals and researchers to confidently apply FT-IR spectroscopy in their characterization of Schiff bases and related compounds.

References

- JASCO Inc. Sampling Techniques for FTIR Spectroscopy.

- Lórenz-Fonfría, V. A., & Furutani, Y. (Year). Factors That Influence the CN Stretching Frequency in Imines. The Journal of Physical Chemistry A. ACS Publications.

- American Chemical Society. Factors That Influence the CN Stretching Frequency in Imines. The Journal of Physical Chemistry A.

- Michigan State University Department of Chemistry. Infrared Spectrometry.

- Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.

- Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of California, Los Angeles Chemistry Department. Sample preparation for FT-IR.

- ResearchGate. How to prepare a liquid sample for FTIR spectrum?

- Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019). Available from: [Link]

-

The Organic Chemistry Tutor. FTIR - How to prepare Liquid sample. (2013). Available from: [Link]

- DTIC. Computations of Vibrational Infrared Frequencies of Selected Amines. (2016).

- Dan, K., Roy, M., & Datta, A. (Year). FTIR Spectroscopy around C=N stretching bond frequency for pristine MBBA and its mixtures with hydrated HAuCl4. ResearchGate.

- Agilent. ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Specac Ltd. What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. (2024).

- Specac Ltd. Interpreting Infrared Spectra.

- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (Year). Journal of Al-Nahrain University.

- NIH. The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin.

- American Chemical Society. Factors That Influence the CdN Stretching Frequency in Imines.

-

Frontiers. High-Level Rovibrational Calculations on Ketenimine. (2021). Available from: [Link]

-

ResearchGate. How to interpret FTIR data? (2021). Available from: [Link]

-

ResearchGate. IR Spectra of Schiff base ligand. Available from: [Link]

-

PubMed Central. High-Level Rovibrational Calculations on Ketenimine. (2021). Available from: [Link]

- Jenisha, S., Theodore David, J., & Priyadharsini, P. (2015). SCHIFF BASE LIGAND ITS COMPLEXES AND THEIR FT-IR SPECTROSCOPY STUDIES. International Journal of Research in Engineering and Technology.

-

OrgChem101. How to Interpret FTIR Results: A Beginner's Guide. (2025). Available from: [Link]

-

ResearchGate. FTIR spectra of N‐benzylidenebenzylamine adsorbed on... (Year). Available from: [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. (2020). Available from: [Link]

-

Coraton, Y., Ringholm, M., & Ruud, K. (Year). Analytic calculations of anharmonic infrared and Raman vibrational spectra. Royal Society of Chemistry. Available from: [Link]

-

ACS Publications. The Chemistry of Imines. Chemical Reviews. Available from: [Link]

-

SlideShare. Sample preparation and factors affect IR bands. Available from: [Link]

-

ResearchGate. FTIR spectra (1490–1465 cm⁻¹ wavelength range) of benzylamine, ethanol,... (Year). Available from: [Link]

-

Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019). Chemistry and Materials Research. Available from: [Link]

-

ARC Journals. Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. Available from: [Link]

-

ResearchGate. (PDF) Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2023). Available from: [Link]

-

ResearchGate. IR Spectra of N,N'-Bis(benzylidene)ethylenediamine. Available from: [Link]

-

ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). Available from: [Link]

-

Bulgarian Chemical Communications. Synthesis and structural characterization of N-[2-(diphenylphosphorothioyl)phenyl]- 2-(phenylamino)benzamide. Available from: [Link]

-

CyberLeninka. BENZAMIDE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available from: [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. azooptics.com [azooptics.com]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jascoinc.com [jascoinc.com]

- 9. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 10. agilent.com [agilent.com]

- 11. youtube.com [youtube.com]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. researchgate.net [researchgate.net]

- 14. sphinxsai.com [sphinxsai.com]

- 15. journals-sathyabama.com [journals-sathyabama.com]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of N-benzylidenebutylamine

This guide provides a comprehensive technical overview of the synthesis and UV-Vis spectroscopic analysis of N-benzylidenebutylamine, a representative aromatic Schiff base. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize UV-Vis spectroscopy for structural elucidation and quantitative analysis of conjugated organic molecules. This document delves into the theoretical underpinnings of the compound's electronic transitions, provides field-proven experimental protocols, and offers insights into the interpretation of its absorption spectrum, with a particular focus on solvent effects.

Introduction: The Significance of N-benzylidenebutylamine and its Chromophore

N-benzylidenebutylamine belongs to the class of compounds known as Schiff bases or imines, characterized by the presence of a carbon-nitrogen double bond (azomethine group). The specific molecule under consideration features a benzene ring conjugated with this imine functionality, creating a chromophore that absorbs ultraviolet (UV) radiation. The study of its UV-Vis absorption spectrum is crucial for several reasons: it confirms the successful synthesis of the imine, provides insights into the electronic structure of the conjugated system, and can be used for quantitative determination via the Beer-Lambert Law.[1][2] The principles discussed herein are broadly applicable to a wide range of aromatic Schiff bases, which are pivotal intermediates in organic synthesis and exhibit diverse biological activities.

Theoretical Background: Electronic Transitions in a Conjugated System

The UV-Vis spectrum of N-benzylidenebutylamine is dominated by electronic transitions within the π-electron system of the benzene ring and the C=N double bond, as well as transitions involving the non-bonding electrons of the nitrogen atom. The key transitions expected are:

-

π → π* Transitions: These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital.[3][4] In N-benzylidenebutylamine, the conjugation between the phenyl ring and the imine group lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift) compared to non-conjugated systems.[5][6]

-

n → π* Transitions: These transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to a π* antibonding orbital of the C=N double bond.[3] These transitions are typically of lower energy and significantly lower intensity (molar absorptivity) than π → π* transitions.[4]

The solvent environment can significantly influence the energies of these transitions, a phenomenon known as solvatochromism.[7][8] This effect is a powerful tool for probing the nature of the electronic excited state.

Synthesis of N-benzylidenebutylamine: A Validated Protocol

The synthesis of N-benzylidenebutylamine is a classic example of Schiff base formation via the condensation of an aldehyde with a primary amine.[9][10]

Materials and Reagents

-

Benzaldehyde (freshly distilled)

-

Ethanol (absolute)

-

Magnesium sulfate (anhydrous)

Step-by-Step Synthesis Protocol

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde (1 equivalent) in absolute ethanol.

-

Slowly add n-butylamine (1 equivalent) to the stirred solution at room temperature. The addition is often accompanied by a mild exothermic reaction and a change in the appearance of the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, add anhydrous magnesium sulfate to the mixture to remove the water formed during the condensation.

-

Stir for an additional 15-20 minutes, then filter the mixture to remove the magnesium sulfate.

-

The filtrate, which is a solution of N-benzylidenebutylamine in ethanol, can be used directly for UV-Vis analysis, or the solvent can be removed under reduced pressure to yield the crude product. For higher purity, vacuum distillation can be performed.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section outlines a detailed procedure for obtaining high-quality UV-Vis absorption spectra of N-benzylidenebutylamine.[13][14]

Instrumentation and Materials

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Solvents: Cyclohexane (non-polar), Acetonitrile (polar aprotic), and Ethanol (polar protic)

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a small amount of purified N-benzylidenebutylamine and dissolve it in a known volume of the chosen solvent (e.g., ethanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solutions: Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 absorbance units). A typical concentration for analysis is in the range of 1 x 10⁻⁴ to 1 x 10⁻⁵ M.

Instrumental Parameters and Data Acquisition

-

Wavelength Range: Scan from 400 nm down to 200 nm.

-

Blank Correction: Fill a quartz cuvette with the pure solvent being used for the analysis and run a baseline correction (autozero) to subtract the solvent's absorbance.

-

Sample Measurement: Rinse a second quartz cuvette with the sample solution, then fill it and place it in the sample holder.

-

Acquisition: Acquire the absorption spectrum.

-

Repeat for Different Solvents: Repeat the sample preparation and data acquisition steps for each of the selected solvents (cyclohexane, acetonitrile, ethanol) to investigate solvatochromic effects.

Data Interpretation and Expected Results

The UV-Vis spectrum of N-benzylidenebutylamine is expected to show two main absorption bands corresponding to the π → π* and n → π* transitions.

Predicted Absorption Maxima (λmax)

| Electronic Transition | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent Effects |

| π → π | 240 - 280 | > 10,000 | Red shift (bathochromic) with increasing solvent polarity. The polar excited state is stabilized more than the ground state.[15] |

| n → π | 300 - 350 | < 1,000 | Blue shift (hypsochromic) with increasing solvent polarity, especially in protic solvents, due to stabilization of the non-bonding electrons in the ground state by hydrogen bonding.[7][8] |

Visualization of Electronic Transitions

Conclusion

The UV-Vis absorption spectrum of N-benzylidenebutylamine provides a clear spectral signature of its conjugated imine chromophore. Through systematic synthesis and spectroscopic analysis, researchers can confirm the compound's identity and probe its electronic structure. The distinct π → π* and n → π* transitions, along with their predictable solvatochromic shifts, offer a valuable educational and research tool. The protocols and interpretive guidelines presented in this document serve as a robust framework for the reliable characterization of N-benzylidenebutylamine and related Schiff bases, ensuring scientific integrity and reproducibility in experimental workflows.

References

-

UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′] - NIH. Available at: [Link]

-

UV-Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b']Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). PubMed. Available at: [Link]

-

UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl)Carbonyl]Thieno[3,4-b]Thiophenediyl}). Semantic Scholar. Available at: [Link]

- (PDF) UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]Dithiophene-2,6-diyl}{3-Fluoro-2-[(2-Ethylhexyl) - ResearchGate. Available at: https://www.researchgate.net/publication/337951336_UV-Vis_Absorption_Properties_of_New_Aromatic_Imines_and_Their_Compositions_with_Poly48-bis2-Ethylhexyl-oxyBenzo12-b45-b'Dithiophene-26-diyl3-Fluoro-2-2-Ethylhexyl-CarbonylThieno34-bThiophenediyl

-

UV-Vis absorption of imine (a) and PTB7:PC70BM:imine (b) in DCB solution - ResearchGate. Available at: [Link]

-

Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis - Scribd. Available at: [Link]

-

Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - MDPI. Available at: [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]

-

UV-Visible Spectrophotometric Method and Validation of Organic Compounds - European Open Science. Available at: [Link]

-

CHL311 Instrumental Analysis Laboratory Qualitative UV-VIS Spectrophotometry Laboratory - La Salle University. Available at: [Link]

-

Specific and non-specific interaction effect on the solvatochromism of some symmetric (2-hydroxybenzilydeamino)phenoxy Schiff base derivatives | Request PDF - ResearchGate. Available at: [Link]

-

Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed. Available at: [Link]

-

How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds - http:/ /ejournal.upi. edu. Available at: [Link]

-

Solvatochromic behavior and electronic structure of some symmetric 2-aminophenol Schiff base derivatives - ResearchGate. Available at: [Link]

-

Principles and Applications of Solvatochromism - ResearchGate. Available at: [Link]

- Preparation of N-benzylamines - Google Patents.

- Method of producing n-benzylidene benzylamine - Google Patents.

-

Synthesis of n-butylamine - PrepChem.com. Available at: [Link]

-

14.8: Interpreting Ultraviolet Spectra- The Effect of Conjugation - Chemistry LibreTexts. Available at: [Link]

-

13.19: The Effect of Conjugation on λmax - Chemistry LibreTexts. Available at: [Link]

-

15.10: Interpreting Ultraviolet Spectra - The Effect of Conjugation - Chemistry LibreTexts. Available at: [Link]

-

14.7: Structure Determination in Conjugated Systems - Ultraviolet Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

Formation of benzaldehyde and N-benzylidenebenzylamine by-products from benzylamine during oxidative dehydrogenation to benzonitrile - ResearchGate. Available at: [Link]

-

Preparation method of n-butylamine - Eureka | Patsnap. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eu-opensci.org [eu-opensci.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents | MDPI [mdpi.com]

- 8. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6476268B1 - Preparation of N-benzylamines - Google Patents [patents.google.com]

- 10. RU2496770C2 - Method of producing n-benzylidene benzylamine - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. Preparation method of n-butylamine - Eureka | Patsnap [eureka.patsnap.com]

- 13. scribd.com [scribd.com]

- 14. www1.lasalle.edu [www1.lasalle.edu]

- 15. researchgate.net [researchgate.net]

Introduction to N-benzylidenebutylamine and Electron Ionization Mass Spectrometry

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of N-benzylidenebutylamine

A Senior Application Scientist's Perspective on Predicting and Interpreting EI-MS Data

For researchers, scientists, and professionals in drug development, mass spectrometry (MS) is an indispensable tool for molecular identification and structural elucidation. Understanding the fragmentation patterns of novel or modified compounds is crucial for confident analysis. This guide provides an in-depth exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-benzylidenebutylamine, a Schiff base with relevance in various chemical syntheses. By dissecting the probable fragmentation pathways, we aim to equip the reader with the foundational knowledge to interpret the mass spectra of this and related imine-containing molecules.

N-benzylidenebutylamine is a Schiff base formed from the condensation of benzaldehyde and n-butylamine. Its structure features a phenyl ring, an imine (C=N) double bond, and an n-butyl group. This combination of functionalities dictates its behavior under electron ionization.

Electron ionization is a "hard" ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV).[1][2] This process imparts significant energy into the molecule, leading to the ejection of an electron and the formation of a molecular ion (M+•). The excess energy causes the molecular ion to undergo extensive and often predictable fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[3][4]

Predicted Mass Spectrum and Key Fragmentation Pathways

The molecular weight of N-benzylidenebutylamine (C₁₁H₁₅N) is 161.25 g/mol . Therefore, the molecular ion peak (M+•) is expected at an m/z of 161. Due to the presence of an odd number of nitrogen atoms, the molecular ion will have an odd m/z value, which is consistent with the "nitrogen rule".[5]

The fragmentation of N-benzylidenebutylamine is predicted to be dominated by cleavages that lead to the formation of stable carbocations and radicals. The primary fragmentation pathways are detailed below.

Alpha-Cleavage: The Dominant Fragmentation Route

Alpha-cleavage is a characteristic fragmentation of compounds containing a heteroatom like nitrogen.[6][7] In this process, the bond between a carbon atom alpha to the nitrogen and an adjacent atom is broken. For N-benzylidenebutylamine, there are two potential sites for alpha-cleavage on the butyl chain.

-

Formation of the Base Peak (m/z 118): The most favorable alpha-cleavage involves the loss of a propyl radical (•CH₂CH₂CH₃) from the butyl group. This results in a highly stable, resonance-stabilized cation at m/z 118 . This fragment is predicted to be the base peak in the spectrum due to its significant stability.[8][9]

-

Alternative Alpha-Cleavage (m/z 146): A less favorable alpha-cleavage can occur with the loss of a methyl radical (•CH₃), leading to a fragment at m/z 146 .

The driving force for alpha-cleavage is the formation of a resonance-stabilized iminium ion, where the positive charge is delocalized between the carbon and nitrogen atoms.[6][10]

Cleavage of the C-N Single Bond

Cleavage of the C-N single bond between the benzylidene group and the butylamine moiety is another plausible fragmentation pathway. This can lead to two possible charged fragments:

-

Formation of the Benzyl Cation (m/z 91): Cleavage with charge retention on the benzyl portion would form the tropylium ion, a stable aromatic cation, at m/z 91 . The tropylium ion is a common and stable fragment in the mass spectra of benzyl-containing compounds.

-

Formation of the Butyl Cation (m/z 57): Alternatively, charge retention on the butyl fragment would produce the butyl cation at m/z 57 .

Rearrangements and Other Minor Fragments

Rearrangement reactions can also occur, although they are often less predictable. A potential rearrangement could involve the transfer of a hydrogen atom followed by fragmentation. Other minor peaks in the spectrum would likely arise from further fragmentation of the primary fragment ions. For example, the phenyl-containing fragments can lose acetylene (C₂H₂) to give characteristic smaller ions.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted major fragmentation pathways of N-benzylidenebutylamine under electron ionization.

Caption: Predicted major fragmentation pathways of N-benzylidenebutylamine in EI-MS.

Summary of Predicted Fragment Ions

The following table summarizes the predicted key fragment ions, their m/z values, and the proposed fragmentation mechanism.

| m/z | Proposed Structure/Formula | Fragmentation Pathway | Predicted Relative Abundance |

| 161 | [C₁₁H₁₅N]+• | Molecular Ion | Moderate to Low |

| 146 | [C₁₀H₁₂N]+ | α-Cleavage (Loss of •CH₃) | Low |

| 118 | [C₈H₈N]+ | α-Cleavage (Loss of •C₃H₇) | High (Base Peak) |

| 91 | [C₇H₇]+ | C-N Cleavage (Tropylium Ion) | Moderate |

| 77 | [C₆H₅]+ | Loss of CH₂N from m/z 91 | Low |

| 57 | [C₄H₉]+ | C-N Cleavage (Butyl Cation) | Moderate |

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis with electron ionization can be employed:

-

Sample Preparation: Dissolve a small amount of N-benzylidenebutylamine in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable.

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min to ensure good separation and peak shape.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 200).

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Conclusion

The electron ionization mass spectrometry fragmentation of N-benzylidenebutylamine is predicted to be dominated by a characteristic alpha-cleavage, leading to a highly stable iminium ion at m/z 118, which is expected to be the base peak. Other significant fragments arising from cleavage of the C-N single bond, such as the tropylium ion at m/z 91 and the butyl cation at m/z 57, are also anticipated. Understanding these fundamental fragmentation pathways allows for the confident identification of N-benzylidenebutylamine and provides a framework for interpreting the mass spectra of other N-substituted imines. This predictive approach, grounded in the principles of mass spectrometry, is a powerful tool in the arsenal of analytical chemists and drug development professionals.

References

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]

-

Chemistry LibreTexts. (2022). Alpha Cleavage. [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. [Link]

-

Chemistry Steps. (n.d.). Alpha (α) Cleavage. [Link]

-

Wikipedia. (n.d.). Alpha cleavage. [Link]

-

ResearchGate. (n.d.). Imine fragment pattern of acylated derivatives of 3,4-MDMA. [Link]

-

YouTube. (2025). Mass Spec Mech Amines Alpha Cleavage Source. [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]

-

PubMed. (2006). Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids. [Link]

-

Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

University of Colorado Boulder. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

ACS Publications. (2025). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. [Link]

-

PubMed. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. [Link]

-

Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

YouTube. (2021). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70. [Link]

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-